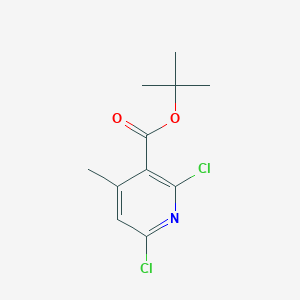
Tert-butyl 2,6-dichloro-4-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,6-dichloro-4-methylnicotinate is an organic compound with the molecular formula C12H15Cl2NO2. It is a derivative of nicotinic acid, featuring tert-butyl, dichloro, and methyl substituents on the nicotinate structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dichloro-4-methylnicotinate typically involves the esterification of 2,6-dichloro-4-methylnicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted nicotinates.
Oxidation: Conversion to 2,6-dichloro-4-methylnicotinic acid.
Reduction: Formation of tert-butyl 2,6-dichloro-4-methyl-3-hydroxynicotinate.
Aplicaciones Científicas De Investigación
Tert-butyl 2,6-dichloro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Mecanismo De Acción
The mechanism of action of tert-butyl 2,6-dichloro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The pathways involved may include inhibition of nicotinic acid receptors or interference with microbial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-methylnicotinic acid: Lacks the tert-butyl ester group.
Tert-butyl 2,6-dichloronicotinate: Lacks the methyl group.
Tert-butyl 4-methylnicotinate: Lacks the dichloro substituents.
Uniqueness
Tert-butyl 2,6-dichloro-4-methylnicotinate is unique due to the combination of tert-butyl, dichloro, and methyl groups on the nicotinate structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13Cl2NO2 |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
tert-butyl 2,6-dichloro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-5-7(12)14-9(13)8(6)10(15)16-11(2,3)4/h5H,1-4H3 |
Clave InChI |
STKQJGNQQYWQEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1C(=O)OC(C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















